1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene
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Overview
Description
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene is a compound known for its unique structural and photophysical properties. It is a tetradentate ligand, meaning it can form four bonds with a central metal atom, making it useful in the construction of coordination polymers and metal-organic frameworks (MOFs) . The compound is characterized by its ability to exhibit fluorescence and valence tautomerism, which are properties that make it valuable in various scientific applications .
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene typically involves the reaction of 4-bromopyridine with 1,1,2,2-tetrakis(4-bromophenyl)ethene under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene undergoes various types of chemical reactions, including:
Coordination Reactions: It can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers.
Fluorescence Emission: The compound exhibits fluorescence emission, which can be enhanced through coordination with metal ions.
Valence Tautomerism: It can undergo valence tautomerism, a process where the compound can exist in multiple forms with different electronic structures.
Common reagents used in these reactions include metal salts (e.g., zinc acetate, cadmium nitrate) and solvents like methanol and DMF . The major products formed from these reactions are coordination polymers and MOFs with unique photophysical properties .
Scientific Research Applications
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes . The molecular targets include metal ions such as zinc and cadmium, which can enhance the compound’s fluorescence emission and valence tautomerism . The pathways involved include coordination-driven self-assembly and energy transfer processes .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene can be compared with other similar compounds, such as:
1,1,2,2-Tetrakis(4-(pyridin-4-yl)vinyl)ethene: This compound has similar coordination properties but different photophysical characteristics.
Tetraphenylethene (TPE): TPE is another compound with aggregation-induced emission properties, but it lacks the pyridine groups that enhance coordination with metal ions.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethane: This compound is similar in structure but has different electronic properties due to the absence of double bonds in the ethene moiety.
The uniqueness of this compound lies in its combination of fluorescence emission, valence tautomerism, and strong coordination ability with metal ions, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
4-[4-[1,2,2-tris(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N4/c1-9-41(10-2-33(1)37-17-25-47-26-18-37)45(42-11-3-34(4-12-42)38-19-27-48-28-20-38)46(43-13-5-35(6-14-43)39-21-29-49-30-22-39)44-15-7-36(8-16-44)40-23-31-50-32-24-40/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNBXIFFCPRQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: TPPE is widely explored as a building block for metal-organic frameworks (MOFs) and coordination polymers due to its unique structural and photophysical properties. These TPPE-based materials show promise in various applications, including:
- Luminescent Materials: TPPE exhibits aggregation-induced emission (AIE) , meaning its fluorescence intensifies upon aggregation. This property makes it valuable for developing highly efficient light-emitting materials, particularly for white LEDs .
- Sensors: The luminescence of TPPE-based MOFs can be sensitive to specific volatile organic compounds (VOCs), making them potential candidates for environmental monitoring and sensing applications .
- Artificial Light-Harvesting Systems: The AIE properties and porous structure of TPPE-based supramolecular coordination frameworks allow them to act as fluorescent platforms and energy donors, facilitating the development of artificial light-harvesting materials .
- Spin-Crossover Materials: When incorporated into coordination polymers with spin-crossover (SCO) subunits, TPPE can contribute to materials exhibiting both SCO and luminescent properties, potentially leading to novel multifunctional materials .
A: TPPE features a tetraphenylethene core with four pyridyl groups extending outwards. This structure allows TPPE to act as a tetradentate ligand, meaning it can bind to metal ions through its four nitrogen atoms. This multidentate coordination capability makes TPPE ideal for constructing robust and porous MOF structures. The rigid backbone of TPPE also contributes to the stability of the resulting frameworks .
A: In a study published by Liu et al. , TPPE was reacted with zinc and cadmium ions along with different carboxylate building blocks. Depending on the specific metal ion and carboxylate used, three distinct MOFs with varying structures were obtained. This highlights how the coordination geometry of the chosen metal ions and the structure of the carboxylate linkers can direct the assembly of TPPE into specific MOF architectures.
A: In TPPE-based systems, energy transfer typically occurs from the TPPE ligand, acting as the donor, to an acceptor molecule or unit. For instance, in artificial light-harvesting materials, TPPE frameworks can transfer energy to incorporated fluorescent dyes like Nile Red and Sulforhodamine 101 . In systems containing both TPPE and spin-crossover units, energy transfer from the luminescent TPPE to the SCO moiety has been observed and confirmed through theoretical calculations .
A: One limitation of TPPE-based luminescent materials, particularly in the context of hybrid LEDs, is their susceptibility to photoinduced oxidation, which can lead to degradation and reduced device lifespan. A study by Pereira et al. demonstrated that the degradation of their blue-emitting Zn-TPPE MOF-based LED was primarily attributed to the photo-oxidation of the TPPE ligand. Further research is needed to develop strategies to enhance the photostability of TPPE-based materials, such as incorporating protective coatings or modifying the ligand structure to improve its resistance to oxidation.
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